molecular formula C7H12NOS+ B14043102 2-(Furan-2-ylmethylsulfanyl)ethylazanium

2-(Furan-2-ylmethylsulfanyl)ethylazanium

Cat. No.: B14043102
M. Wt: 158.24 g/mol
InChI Key: VSPDYEHKAMKDNW-UHFFFAOYSA-O
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Description

2-(Furan-2-ylmethylsulfanyl)ethylazanium is an organic compound that features a furan ring substituted with a sulfanylmethyl group and an ethylazanium group. This compound is part of the broader class of furan derivatives, which are known for their diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethylsulfanyl)ethylazanium typically involves the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid, forming an intermediate isothiouronium salt. This intermediate is then hydrolyzed with sodium hydroxide to yield the desired thiol . Another method involves the cross-ketonization of methyl 2-furoate with carboxylic acids using a ZrO2 catalyst under continuous-flow, gas-phase conditions .

Industrial Production Methods

Industrial production methods for furan derivatives often involve catalytic processes that maximize yield and selectivity while minimizing environmental impact. The use of continuous-flow systems and green chemistry principles is becoming increasingly common in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethylsulfanyl)ethylazanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrofuran derivatives, and various substituted furan derivatives .

Scientific Research Applications

2-(Furan-2-ylmethylsulfanyl)ethylazanium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethylsulfanyl)ethylazanium involves its interaction with bacterial cell walls, leading to cell lysis and death. The compound targets specific enzymes and pathways involved in cell wall synthesis, making it effective against a range of bacterial strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(Furan-2-ylmethylsulfanyl)ethylazanium is unique due to its specific structural features that confer enhanced antimicrobial activity. Its ability to undergo a variety of chemical reactions also makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H12NOS+

Molecular Weight

158.24 g/mol

IUPAC Name

2-(furan-2-ylmethylsulfanyl)ethylazanium

InChI

InChI=1S/C7H11NOS/c8-3-5-10-6-7-2-1-4-9-7/h1-2,4H,3,5-6,8H2/p+1

InChI Key

VSPDYEHKAMKDNW-UHFFFAOYSA-O

Canonical SMILES

C1=COC(=C1)CSCC[NH3+]

Origin of Product

United States

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